molecular formula C14H12ClNO2 B276551 3-(Benzylamino)-4-chlorobenzoic acid

3-(Benzylamino)-4-chlorobenzoic acid

Cat. No. B276551
M. Wt: 261.7 g/mol
InChI Key: GWIIFWIAMWILDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)-4-chlorobenzoic acid, also known as BAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAC is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of benzoic acid and contains a benzylamino and chloro group.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4-chlorobenzoic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which leads to the repression of gene expression. 3-(Benzylamino)-4-chlorobenzoic acid inhibits HDAC, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-(Benzylamino)-4-chlorobenzoic acid has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. 3-(Benzylamino)-4-chlorobenzoic acid has also been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Benzylamino)-4-chlorobenzoic acid is its specificity towards HDAC, which makes it an ideal candidate for cancer treatment. However, 3-(Benzylamino)-4-chlorobenzoic acid has some limitations in lab experiments. It is relatively insoluble in water, which can make it difficult to dissolve in cell culture media. 3-(Benzylamino)-4-chlorobenzoic acid is also relatively unstable and can degrade over time, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research on 3-(Benzylamino)-4-chlorobenzoic acid. One area of focus is the development of more effective synthesis methods for 3-(Benzylamino)-4-chlorobenzoic acid. Another area of research is the investigation of the potential use of 3-(Benzylamino)-4-chlorobenzoic acid in combination with other anti-cancer drugs to enhance its effectiveness. Additionally, further studies are needed to explore the potential applications of 3-(Benzylamino)-4-chlorobenzoic acid in other fields, such as agriculture and environmental science.
In conclusion, 3-(Benzylamino)-4-chlorobenzoic acid is a promising compound that has potential applications in various fields, particularly in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Future research on 3-(Benzylamino)-4-chlorobenzoic acid should focus on developing more effective synthesis methods, investigating its use in combination with other anti-cancer drugs, and exploring its potential applications in other fields.

Synthesis Methods

The synthesis of 3-(Benzylamino)-4-chlorobenzoic acid involves the reaction of 4-chlorobenzoic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The product is then purified by recrystallization to obtain pure 3-(Benzylamino)-4-chlorobenzoic acid.

Scientific Research Applications

3-(Benzylamino)-4-chlorobenzoic acid has been extensively studied for its potential applications in the field of medicine, particularly in cancer research. Studies have shown that 3-(Benzylamino)-4-chlorobenzoic acid has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating various types of cancer, including breast, lung, and colon cancer.

properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

3-(benzylamino)-4-chlorobenzoic acid

InChI

InChI=1S/C14H12ClNO2/c15-12-7-6-11(14(17)18)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)

InChI Key

GWIIFWIAMWILDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.